![molecular formula C11H17N3O2S B1479716 3-(Aminomethyl)-2-(cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide CAS No. 2098136-96-8](/img/structure/B1479716.png)
3-(Aminomethyl)-2-(cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide
Overview
Description
3-(Aminomethyl)-2-(cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide is a useful research compound. Its molecular formula is C11H17N3O2S and its molecular weight is 255.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Aminomethyl)-2-(cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Aminomethyl)-2-(cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Nano α-Al2O3 Supported Ammonium Dihydrogen Phosphate as a Catalyst
A novel route was developed for the synthesis of tetrahydrobenzo[b]pyrans and pyrano[2,3-c]pyrazole derivatives. This method utilizes NH4H2PO4/Al2O3 as a catalyst, offering advantages such as short reaction times, better yields, and simplicity, highlighting an environmentally benign approach to synthesizing these derivatives (Maleki & Ashrafi, 2014).
Solvent-Free Synthesis of Pyrano[2,3-c]-Pyrazoles
This research demonstrates the synthesis of pyrano[2,3-c]pyrazoles through a solvent-free process that mixes ethyl acetoacetate, hydrazine hydrate, aldehydes or ketones, and malononitrile. The simplicity and environmental friendliness of this method are emphasized, providing a green chemistry approach to synthesizing these compounds (Al-Matar et al., 2010).
Characterization and Reactivity
X-Ray Diffraction and NMR Studies
The molecular structure of certain pyrazol-1-yl analogs was thoroughly analyzed using X-Ray diffraction and NMR techniques. These studies offer deep insights into the structural characteristics that could influence the reactivity and potential applications of these compounds (Foces-Foces et al., 2010).
Catalytic Applications in Synthesis
Research on 1,2-Benzoxathiin-4(3H)-one 2,2-dioxide explored its reactivity in multicomponent reactions, leading to the construction of condensed 2-amino-4H-pyran derivatives. This study opens new avenues for using such compounds as catalysts in synthesizing complex heterocyclic structures (Grygoriv et al., 2018).
Potential Pharmacological Applications
Antitumor, Antifungal, and Antibacterial Activities
Pyrazole derivatives have been synthesized and characterized, revealing their structure through X-Ray crystallography. These compounds were evaluated for antitumor, antifungal, and antibacterial activities, identifying pharmacophore sites that contribute to their bioactivity. This research signifies the potential of these compounds in developing new therapeutic agents (Titi et al., 2020).
properties
IUPAC Name |
[2-(cyclopropylmethyl)-5,5-dioxo-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazol-3-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2S/c12-5-11-9-7-17(15,16)4-3-10(9)13-14(11)6-8-1-2-8/h8H,1-7,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMVZVWHLUZGQLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=C3CS(=O)(=O)CCC3=N2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aminomethyl)-2-(cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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